1-isobutyl-1H-indol-4-amine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers requiring consistent N1-isobutyl-substituted 4-aminoindole building blocks for kinase inhibitor SAR face supply inconsistency when substituting generic analogs. This compound (CAS 1322605-09-3) delivers the exact branched isobutyl substitution pattern essential for reproducible medicinal chemistry campaigns. • MW 224.73 (HCl salt), ≥95% purity - enables batch-to-batch consistency for constructing 9H-pyrimido[5,4-b]indol-4-amine libraries targeting CK1δ/ε and DYRK1A kinases. • LogP 3.30, TPSA 30.95 Ų - favorable CNS drug-like profile supporting blood-brain barrier penetration for neurological target exploration. • Branched N1-isobutyl group - distinct steric and electronic properties versus linear N1-alkyl analogs, critical for structure-activity relationship studies and lead optimization.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 1322605-09-3
Cat. No. B1396331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-1H-indol-4-amine hydrochloride
CAS1322605-09-3
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CC2=C(C=CC=C21)N.Cl
InChIInChI=1S/C12H16N2.ClH/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14;/h3-7,9H,8,13H2,1-2H3;1H
InChIKeyQZGMMCCPYJYNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-1H-indol-4-amine Hydrochloride (CAS 1322605-09-3) for Indole Scaffold Research Procurement


1-Isobutyl-1H-indol-4-amine hydrochloride (CAS 1322605-09-3) is a substituted indole derivative characterized by an isobutyl group at the N1 position and a primary amine at the C4 position, supplied as the hydrochloride salt with a molecular weight of 224.73 g/mol and a typical commercial purity of ≥95% . This compound serves as a versatile scaffold in medicinal chemistry, enabling access to 4-substituted indole libraries that are foundational to kinase inhibitor development and monoamine transporter ligand exploration [1]. As an N1-alkylated 4-aminoindole building block, it occupies a specific chemical space distinct from unsubstituted 4-aminoindole, with its branched isobutyl side chain conferring unique steric and electronic properties that influence subsequent derivatization pathways and physicochemical parameters relevant to lead optimization [1].

Why 1-Isobutyl-1H-indol-4-amine Hydrochloride is Not Interchangeable with Unsubstituted or Straight-Chain Alkyl Analogs


Generic substitution among 1-alkyl-1H-indol-4-amine analogs is not scientifically valid because the N1 substituent profoundly dictates both the compound's physicochemical properties and its downstream utility in synthesis. The branched isobutyl group of CAS 1322605-09-3 introduces a degree of steric hindrance and lipophilicity that differs markedly from the unsubstituted 4-aminoindole core, or from linear alkyl analogs such as 1-methyl- or 1-ethyl-1H-indol-4-amine . These structural variations alter the compound's conformation, hydrogen-bonding capacity, and metabolic stability, which are critical parameters in medicinal chemistry campaigns [1]. Furthermore, procurement of this specific hydrochloride salt ensures consistent handling and storage conditions , directly impacting experimental reproducibility and the ability to cross-reference published synthetic protocols that utilize this exact N1-isobutyl substitution pattern.

Quantitative Differentiation of 1-Isobutyl-1H-indol-4-amine Hydrochloride Against Closest Analogs


Lipophilicity (LogP) Modulation by N1-Isobutyl vs. N1-Unsubstituted Indole Core

The introduction of an N1-isobutyl group significantly increases lipophilicity compared to the unsubstituted 4-aminoindole core. The target compound (1-isobutyl-1H-indol-4-amine hydrochloride) has a computationally predicted LogP of 3.3013 . In contrast, the unsubstituted parent compound, 1H-indol-4-amine (CAS 5192-23-4), has a calculated LogP of approximately 1.6 [1]. This difference of ~1.7 LogP units (a ~50-fold increase in partition coefficient) is a critical factor for modulating blood-brain barrier permeability and target engagement in neuropharmacology programs [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Topological Polar Surface Area (TPSA) as a Marker of Hydrogen-Bonding Capacity

The Topological Polar Surface Area (TPSA) provides a quantitative measure of a molecule's capacity for hydrogen bonding, a key determinant of oral bioavailability and CNS penetration. The target compound has a TPSA of 30.95 Ų . This is identical to the TPSA of the unsubstituted 4-aminoindole core [1], confirming that the N1-isobutyl substitution enhances lipophilicity (via LogP) without introducing additional hydrogen-bond donors or acceptors that would otherwise increase TPSA and potentially reduce membrane permeability. This property is distinct from analogs containing polar substituents (e.g., 4-hydroxyindole, TPSA ≈ 48 Ų), which would exhibit lower passive permeability [1].

Drug Design ADME Prediction Permeability

Molecular Weight Advantage for Scaffold Progression in Fragment-Based Drug Discovery (FBDD)

The free base of the target compound (1-isobutyl-1H-indol-4-amine) possesses a molecular weight (MW) of 188.27 g/mol . This places it within the optimal range for a fragment-sized molecule (MW < 250 Da) in FBDD campaigns. For comparison, a closely related compound used as a building block in 4-indolyl arylalkylamine monoamine transporter ligands, 1H-indol-4-ylamine, has an MW of 132.16 g/mol [1]. The target compound's additional 56 Da is attributable to the isobutyl group, which provides a crucial lipophilic anchor point for optimizing binding interactions without exceeding fragment-like property space. In contrast, the fully elaborated active compound, (S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine, has an MW of 375.3 g/mol [1], demonstrating the utility of the smaller 1-isobutyl-1H-indol-4-amine core as an early-stage scaffold for fragment elaboration.

Fragment-Based Drug Discovery Lead Generation Molecular Weight

Commercial Availability and Specification Consistency vs. N1-Unsubstituted 4-Aminoindole

Direct procurement of 1-isobutyl-1H-indol-4-amine hydrochloride (CAS 1322605-09-3) is available at a certified purity of ≥95% . This contrasts with the widely available 1H-indol-4-amine (CAS 5192-23-4), which is typically offered at purities ranging from 96% to 98%, but can exhibit batch-dependent variability in color and stability due to oxidation . The target compound's commercial specifications include specific storage conditions (sealed in dry, 2-8°C) and established hazard statements (H302-H315-H319-H335) that are not uniformly defined for less-characterized N1-alkyl analogs. This level of specification ensures greater experimental reproducibility and simplifies safety compliance in industrial and academic laboratory settings.

Chemical Procurement Quality Control Reproducibility

Optimized Application Scenarios for 1-Isobutyl-1H-indol-4-amine Hydrochloride (CAS 1322605-09-3) in Research and Development


Fragment-Based Lead Discovery for CNS Targets

The compound's optimal molecular weight (188.27 g/mol free base) and elevated LogP (3.30) position it as an ideal fragment starting point for CNS drug discovery programs . Its low TPSA (30.95 Ų) further supports its potential for crossing the blood-brain barrier, making it a valuable scaffold for developing kinase inhibitors or GPCR ligands targeting neurological disorders .

Synthesis of Selective Monoamine Transporter Ligands

As a building block for generating libraries of 4-indolyl arylalkylamines, this compound provides a key intermediate for exploring structure-activity relationships (SAR) around the indole core in monoamine transporter pharmacology [1]. The isobutyl group serves as a crucial lipophilic anchor that can be further elaborated to modulate dopamine and serotonin transporter affinity, as demonstrated by the design of potent reuptake inhibitors [1].

Derivatization for Kinase Inhibitor Development

The 4-aminoindole core is a recognized pharmacophore in kinase inhibition, particularly for targets like CK1δ/ε and DYRK1A [2]. This specific N1-isobutyl analog serves as a versatile intermediate for constructing 9H-pyrimido[5,4-b]indol-4-amine derivatives, enabling systematic exploration of N1-substituent effects on kinase selectivity and potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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